

# Terrestrimine: An Overview of a Novel Phenylpropanoid Derivative

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## Compound of Interest

Compound Name: Terrestrimine

Cat. No.: B15574804

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the currently available chemical information for **Terrestrimine**. Despite extensive searches of scientific literature, chemical databases, and patent repositories, a comprehensive dataset including experimental protocols, quantitative biological activity, and detailed signaling pathways for this compound is not publicly available at this time. This suggests that **Terrestrimine** may be a recently identified or less-extensively studied molecule.

## Chemical Structure and Identification

**Terrestrimine** is a phenylpropanoid derivative with the systematic IUPAC name (E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide.<sup>[1]</sup> Its chemical structure is characterized by a feruloyl group linked via an amide bond to a 2-amino-1-(4-hydroxyphenyl)ethan-1-one moiety, which also bears a hydroxyl group on the alpha-carbon.

The fundamental chemical identifiers for **Terrestrimine** are summarized in the table below.

Identifier	Value
Molecular Formula	C <sub>18</sub> H <sub>17</sub> NO <sub>6</sub>
IUPAC Name	(E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[1]
CAS Number	1778735-31-1[1]
PubChem CID	102335850[1]
Canonical SMILES	<chem>COC1=C(C=CC(=C1)/C=C/C(=O)NC(C(=O)C2=CC=C(C=C2)O)O)O</chem> [1]
InChI	InChI=1S/C18H17NO6/c1-25-15-10-11(2-8-14(15)21)3-9-16(22)19-18(24)17(23)12-4-6-13(20)7-5-12/h2-10,18,20-21,24H,1H3,(H,19,22)/b9-3+[1]
InChIKey	QDAQTXSEIPFKEE-YCRREMRBSA-N[1]

## Physicochemical Properties

Experimentally determined physicochemical data for **Terrestrimine**, such as melting point, solubility, and spectroscopic data (<sup>1</sup>H-NMR, <sup>13</sup>C-NMR, IR, Mass Spectrometry), are not available in the public domain. The following table summarizes the computationally predicted properties available from PubChem.[1]

Property	Predicted Value
Molecular Weight	343.3 g/mol
XLogP3	1.8
Hydrogen Bond Donor Count	4
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	7
Topological Polar Surface Area	116 Å <sup>2</sup>

## Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways of **Terrestrimine**. Therefore, quantitative data such as IC<sub>50</sub> or K<sub>i</sub> values are unavailable.

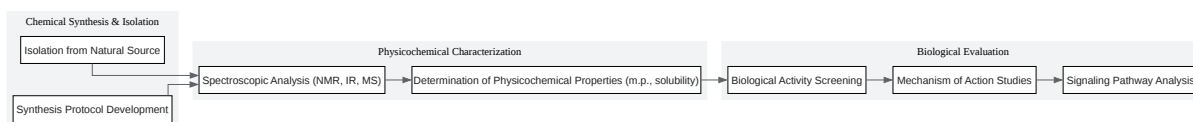
## Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of **Terrestrimine** have not been found in the surveyed literature.

## Concluding Remarks

The information available on **Terrestrimine** is limited to its chemical structure and computationally predicted properties. For researchers and drug development professionals interested in this molecule, the current data landscape necessitates primary research to elucidate its physicochemical characteristics, biological activity, and potential therapeutic applications. Further investigation into its synthesis or isolation from natural sources would be a critical first step for enabling such studies.

Below is a logical workflow diagram representing the necessary steps for future research on **Terrestrimine**, should a research group decide to pursue its investigation.



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## References

- 1. Terrestrimine | C<sub>18</sub>H<sub>17</sub>NO<sub>6</sub> | CID 102335850 - PubChem [pubchem.ncbi.nlm.nih.gov]
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